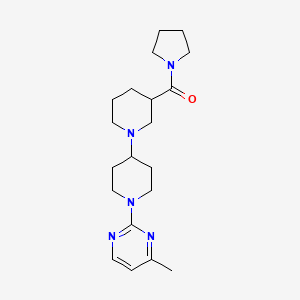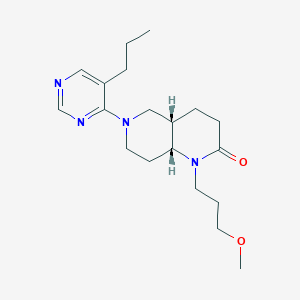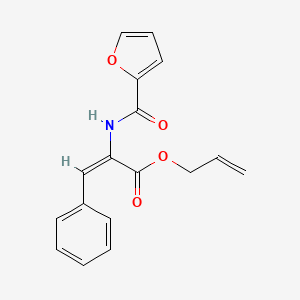
(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group and a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative.
Introduction of the Chloro-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with chlorine and fluorine atoms. This can be done using halogenation reactions under controlled conditions.
N,N-Di(butan-2-yl) Substitution: The final step involves the substitution of the amide hydrogen atoms with butan-2-yl groups. This can be achieved through alkylation reactions using butan-2-yl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl groups, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism by which (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl group can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2E)-N,N-di(butan-2-yl)-3-(2-chlorophenyl)prop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.
(2E)-N,N-di(butan-2-yl)-3-(2-fluorophenyl)prop-2-enamide: Lacks the chlorine atom, which may influence its chemical properties and applications.
(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-methylphenyl)prop-2-enamide: The presence of a methyl group instead of fluorine can alter its physical and chemical properties.
Uniqueness: : The presence of both chlorine and fluorine atoms on the phenyl ring of (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide makes it unique compared to similar compounds. This dual substitution can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
特性
IUPAC Name |
(E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFNO/c1-5-12(3)20(13(4)6-2)17(21)11-10-14-15(18)8-7-9-16(14)19/h7-13H,5-6H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWPSCYEQNAAG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C=CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N(C(C)CC)C(=O)/C=C/C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5449703.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5449710.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B5449728.png)

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5449739.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5449748.png)
![N-[2-(4-iodo-2-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5449754.png)
![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5449762.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5449780.png)
![N-isopropyl-3-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)propanamide dihydrochloride](/img/structure/B5449786.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5449794.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5449795.png)
